2,3,4-Tribromo-5,6-dimethylphenol
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Overview
Description
2,3,4-Tribromo-5,6-dimethylphenol is an organic compound that belongs to the class of bromophenols. Bromophenols are phenolic compounds where bromine atoms are substituted on the benzene ring. This compound is characterized by the presence of three bromine atoms and two methyl groups attached to the phenol ring, making it a highly brominated phenol derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromo-5,6-dimethylphenol typically involves the bromination of 5,6-dimethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and bromine concentration, are carefully controlled to ensure selective bromination at the desired positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tribromo-5,6-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo further bromination or nitration reactions.
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be selectively reduced to form debrominated products.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or carbon tetrachloride.
Nitration: Nitric acid in the presence of sulfuric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Major Products Formed
Bromination: Further brominated phenols.
Nitration: Nitro-substituted bromophenols.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenols.
Scientific Research Applications
2,3,4-Tribromo-5,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Tribromo-5,6-dimethylphenol involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
- 2,4,6-Tribromophenol
Uniqueness
2,3,4-Tribromo-5,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring. The presence of three bromine atoms and two methyl groups provides distinct chemical and physical properties compared to other bromophenols.
Properties
CAS No. |
96089-09-7 |
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Molecular Formula |
C8H7Br3O |
Molecular Weight |
358.85 g/mol |
IUPAC Name |
2,3,4-tribromo-5,6-dimethylphenol |
InChI |
InChI=1S/C8H7Br3O/c1-3-4(2)8(12)7(11)6(10)5(3)9/h12H,1-2H3 |
InChI Key |
KNQVTJORUITGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)Br)Br)Br)C |
Origin of Product |
United States |
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